molecular formula C4H8ClF2N B2603457 Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 1807920-91-7

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2603457
CAS No.: 1807920-91-7
M. Wt: 143.56 g/mol
InChI Key: UYTDZEGHUBNTBD-GVOALSEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride (CAS: listed in , molecular formula C₄H₇ClF₂N) is a cyclopropane-containing chiral amine hydrochloride. Its structure features a rigid cyclopropane ring with a difluoromethyl substituent and a primary amine group, stabilized as a hydrochloride salt. The stereochemistry (rel-1R,2R) is critical for its biological interactions, particularly in pharmaceutical applications where enantioselectivity impacts receptor binding and metabolic stability . This compound is utilized in drug discovery and materials science due to the cyclopropane motif’s strain-induced reactivity and fluorine’s electronegative effects .

Properties

CAS No.

1807920-91-7

Molecular Formula

C4H8ClF2N

Molecular Weight

143.56 g/mol

IUPAC Name

(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3(2)7;/h2-4H,1,7H2;1H/t2-,3-;/m0./s1

InChI Key

UYTDZEGHUBNTBD-GVOALSEPSA-N

SMILES

C1C(C1N)C(F)F.Cl

Isomeric SMILES

C1[C@@H]([C@H]1N)C(F)F.Cl

Canonical SMILES

C1C(C1N)C(F)F.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

    Amination: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions using amine precursors.

Industrial Production Methods

Industrial production of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amine derivatives, and various substituted cyclopropane compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride involves several chemical reactions, primarily cyclopropanation techniques. The compound can be derived from difluorobenzene derivatives through various synthetic pathways that include asymmetric reduction and carboxylic acid transformations. The compound's structure is characterized by the presence of a cyclopropane ring with difluoromethyl substituents, which enhances its biological activity and stability.

Antithrombotic Agent

One of the most notable applications of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride is as an intermediate in the synthesis of ticagrelor, a potent antiplatelet agent used in the treatment of acute coronary syndrome. Ticagrelor functions as a reversible antagonist of the P2Y12 receptor, effectively inhibiting platelet aggregation and reducing thrombotic events in patients . The preparation of ticagrelor from this compound allows for efficient production processes that are both economically viable and environmentally friendly.

Research in Neurological Disorders

Recent studies have indicated that compounds similar to Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride may exhibit neuroprotective properties. Research suggests that such compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like Alzheimer's disease and other neurodegenerative disorders. The difluoromethyl group is believed to enhance the interaction with biological targets involved in neurotransmission .

The biological evaluation of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride has shown promising results in various assays:

  • Antiplatelet Activity : As part of ticagrelor synthesis, it demonstrates significant inhibition of ADP-induced platelet aggregation.
  • Neuroprotective Effects : Preliminary studies indicate potential protective effects against neuronal cell death induced by oxidative stress .

Case Study: Ticagrelor Synthesis

A detailed study published in patent literature outlines the industrially applicable process for synthesizing ticagrelor using Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride as a key intermediate. The process emphasizes the use of environmentally benign reagents and efficient reaction conditions to enhance yield and reduce waste .

Neuropharmacological Studies

Recent pharmacological studies have explored the effects of similar cyclopropane derivatives on cognitive function. These studies suggest that modifications to the cyclopropane structure can lead to varying degrees of efficacy in modulating synaptic transmission and protecting against neurodegeneration .

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Fluorinated Cyclopropane Amine Derivatives

(a) Trifluoromethyl Analog: (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride
  • CAS : 1287760-01-3 ()
  • Molecular Formula : C₄H₇ClF₃N
  • Applications: Used in receptor-targeted pharmaceuticals (e.g., CNS and oncology drugs) due to improved metabolic stability from additional fluorine atoms .
(b) Fluorophenyl Derivative: (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine Hydrochloride
  • CAS : 1807939-83-8 ()
  • Molecular Formula : C₉H₁₀ClF₂N (HCl salt)
  • Higher molecular weight (205.63 g/mol vs. ~144.56 g/mol for the target compound) impacts pharmacokinetics .
(c) Methoxymethyl Analog: rac-(1R,2R)-2-(Methoxymethyl)cyclopropan-1-amine Hydrochloride
  • CAS : 2088415-17-0 ()
  • Molecular Formula: C₅H₁₂ClNO
  • Key Differences :
    • Methoxymethyl group enhances polarity (PSA ~32.7 Ų) compared to difluoromethyl, improving solubility in polar solvents.
    • Lower thermal stability (hygroscopic, stored at 2–8°C) due to the ether linkage .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
Rel-(1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine HCl See C₄H₇ClF₂N ~144.56 Difluoromethyl Drug intermediates, receptor ligands
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl 1287760-01-3 C₄H₇ClF₃N 177.68 Trifluoromethyl CNS/oncology drug candidates
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine HCl 1807939-83-8 C₉H₁₀ClF₂N 205.63 2,3-Difluorophenyl Ticagrelor impurity studies
rac-(1R,2R)-2-(Methoxymethyl)cyclopropan-1-amine HCl 2088415-17-0 C₅H₁₂ClNO 137.6 Methoxymethyl Polar solvent-compatible intermediates

Pharmacological and Physicochemical Insights

  • Lipophilicity : Difluoromethyl (logP ~1.8) offers a balance between trifluoromethyl (higher logP) and methoxymethyl (lower logP), optimizing blood-brain barrier penetration while retaining solubility .
  • Metabolic Stability: Fluorination reduces oxidative metabolism; difluoromethyl may exhibit slower hepatic clearance than non-fluorinated analogs but faster than trifluoromethyl derivatives .
  • Stereochemical Impact : The rel-(1R,2R) configuration in the target compound contrasts with (1R,2S) isomers (), which show divergent binding affinities in receptor studies .

Research and Development Implications

  • Drug Design : The difluoromethyl group provides a strategic alternative to trifluoromethyl in avoiding over-lipophilicity while retaining fluorine’s electronic effects.
  • Synthetic Challenges : Microwave-assisted synthesis () could be adapted for scalable production, though stereochemical control remains critical .
  • Safety Profiles : Hydrochloride salts improve handling, but hygroscopicity (e.g., ’s storage at 2–8°C) necessitates controlled environments .

Biological Activity

Overview

Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride is a chiral compound characterized by its cyclopropane structure, which is substituted with a difluoromethyl group and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

  • Molecular Formula : C4H7F2N
  • Molecular Weight : Approximately 107.10 g/mol
  • CAS Number : 2307780-91-0

The biological activity of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group enhances binding affinity, while the cyclopropane ring contributes to the compound's stability and bioavailability. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting physiological processes.
  • Receptor Modulation : It can interact with G-protein-coupled receptors (GPCRs), influencing signal transduction pathways and cellular responses.

Table 1: Summary of Biological Activities

Activity TypeTarget MoleculeEffectReference
Enzyme InhibitionVarious metabolic enzymesInhibition observed in vitro
GPCR InteractionG-protein coupled receptorsModulation of signaling pathways
Antimicrobial ActivityBacterial strainsPotential antibacterial effects

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    Research has shown that Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride exhibits significant inhibition of specific enzymes involved in neurotransmitter metabolism. For instance, studies indicated that the compound could inhibit monoamine oxidase (MAO), which plays a crucial role in neurotransmitter degradation, thereby potentially enhancing neurotransmitter levels and improving mood disorders.
  • Receptor Binding Affinity :
    A study focusing on the binding affinity of this compound to GPCRs revealed that it preferentially binds to certain receptor subtypes, leading to altered intracellular signaling. The structural rigidity provided by the cyclopropane ring allows for effective interaction with receptor binding sites, enhancing selectivity and potency compared to similar compounds.
  • Antimicrobial Properties :
    Preliminary investigations into the antimicrobial properties of Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride demonstrated promising results against various bacterial strains. The difluoromethyl group was found to enhance lipophilicity, facilitating membrane penetration and interaction with bacterial targets.

Q & A

What are the recommended synthetic routes for Rel-(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride?

Basic
The synthesis typically involves cyclopropanation of diazo compounds (e.g., ethyl diazoacetate) with alkenes under transition metal catalysis (rhodium or copper complexes). The difluoromethyl group is introduced via nucleophilic substitution using reagents like difluoromethyl triflate. Post-synthesis, the amine is protected (e.g., Boc group) and later deprotected, followed by HCl salt formation. Key steps include maintaining inert atmospheres (N₂/Ar) and low temperatures (-10°C to 0°C) to minimize side reactions .

How is the compound characterized post-synthesis to confirm structural integrity and purity?

Basic
Characterization employs:

  • NMR Spectroscopy : ¹⁹F NMR confirms difluoromethyl presence (δ ~ -90 to -110 ppm). ¹H/¹³C NMR verifies cyclopropane ring geometry and amine protonation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ for C₅H₁₀ClF₂N).
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>98% required for biological assays) .

What strategies can mitigate low yields during cyclopropanation steps?

Advanced
Low yields often stem from competing [2+1] cycloaddition side reactions or catalyst deactivation. Solutions include:

  • Catalyst Optimization : Screening Rh₂(OAc)₄ vs. Cu(acac)₂ for regioselectivity.
  • Solvent Selection : Non-polar solvents (e.g., toluene) improve stereochemical control.
  • Temperature Gradients : Gradual warming (-20°C → RT) reduces exothermic decomposition.
  • Substrate Pre-activation : Pre-complexing alkenes with Lewis acids (e.g., ZnCl₂) enhances reactivity .

How does the difluoromethyl group influence biological activity compared to methyl or trifluoromethyl analogs?

Advanced
The difluoromethyl group balances electron-withdrawing effects and metabolic stability. Compared to trifluoromethyl analogs, it reduces steric bulk, improving target binding (e.g., enzyme active sites). In enzyme inhibition assays, it shows 3–5× higher IC₅₀ values than methyl analogs due to enhanced electronegativity and hydrogen-bonding potential. Stability studies (pH 7.4, 37°C) indicate a 20% longer half-life than non-fluorinated derivatives .

How can researchers resolve contradictions in biological assay results across different studies?

Advanced
Contradictions may arise from stereochemical variability or assay conditions. Recommendations:

  • Stereochemical Validation : Use chiral HPLC or X-ray crystallography to confirm enantiopurity (≥99% ee).
  • Assay Standardization : Replicate under uniform conditions (e.g., ATP concentration in kinase assays).
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) and assess off-target effects via proteome-wide profiling .

What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for SN2 reactions. Parameters include:

  • NBO Analysis : Charge distribution at the cyclopropane carbon (e.g., partial positive charge ~+0.3 e).
  • Activation Energy : ΔG‡ values correlate with leaving group ability (e.g., Cl⁻ vs. OTf⁻).
    MD simulations (AMBER force field) predict solvation effects in polar aprotic solvents (e.g., DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.